2,2-Difluoro-1-(4-isopropylphenyl)cyclopropane-1-carboxylic acid
Description
2,2-Difluoro-1-(4-isopropylphenyl)cyclopropane-1-carboxylic acid (CAS: 2229454-39-9) is a fluorinated cyclopropane derivative with the molecular formula C₁₃H₁₄F₂O₂ and a molecular weight of 240.25 g/mol. Its structure features a cyclopropane ring substituted with two fluorine atoms and a 4-isopropylphenyl group, coupled with a carboxylic acid moiety. Predicted physical properties include a density of 1.25 g/cm³, boiling point of 342.4°C, and flash point of 160.9°C . This compound is utilized in fine chemical synthesis and pharmaceutical research due to its unique stereoelectronic effects imparted by the cyclopropane ring and fluorine substituents .
Properties
IUPAC Name |
2,2-difluoro-1-(4-propan-2-ylphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O2/c1-8(2)9-3-5-10(6-4-9)12(11(16)17)7-13(12,14)15/h3-6,8H,7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHDRLKYIJROSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2(CC2(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization and Cyclopropanation
The patent CN110862311A outlines a two-step process for synthesizing cyclopropane carboxylic acids:
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Diazotization of an amine precursor (e.g., 1-aminocyclopropyl formate) using sodium nitrite and sulfuric acid.
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Deprotection of the ester group under basic conditions.
Adapting this method for the target compound would require starting with a difluoro-substituted amine precursor, such as 1-amino-2,2-difluorocyclopropanecarboxylate. However, the steric and electronic effects of the difluoro group may necessitate adjustments to reaction conditions (e.g., lower temperatures or modified acid concentrations) to prevent ring-opening side reactions.
Key Parameters for Diazotization (Hypothetical):
| Parameter | Value Range |
|---|---|
| Temperature | 0–5°C (Step 1) |
| NaNO₂ Equivalents | 1.0–1.1 eq |
| H₂SO₄ Concentration | 0.1–1.0 M |
| Reaction Time | 0.5–1 h |
Introduction of the 4-Isopropylphenyl Group
The 4-isopropylphenyl substituent can be introduced via Friedel-Crafts alkylation or cross-coupling reactions.
Friedel-Crafts Alkylation
A cyclopropane carboxychloride intermediate could react with isopropylbenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃):
Challenges:
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Regioselectivity: The isopropyl group’s steric bulk may favor para substitution.
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Compatibility with difluoro groups: Strong Lewis acids could destabilize the cyclopropane ring.
Suzuki-Miyaura Coupling
A boronic ester-functionalized cyclopropane could couple with 4-isopropylphenyl bromide:
Advantages:
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Mild conditions preserve the cyclopropane ring and fluorine substituents.
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High functional group tolerance.
Fluorination Techniques
Selective difluorination at the 2,2-positions of the cyclopropane ring may involve:
Electrophilic Fluorination
Using reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) on a cyclopropane enolate:
Optimization Considerations:
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Base choice (e.g., LDA vs. KHMDS) affects enolate stability.
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Solvent polarity influences reaction efficiency.
Deoxyfluorination
A hydroxyl or ketone group at the 2-position could be converted to fluorine using DAST (diethylaminosulfur trifluoride):
Limitations:
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Over-fluorination risks.
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DAST’s sensitivity to moisture requires anhydrous conditions.
Carboxylic Acid Formation
The final step involves hydrolyzing a methyl or ethyl ester to the carboxylic acid. The patent demonstrates this using lithium hydroxide in a THF/water mixture:
Typical Hydrolysis Conditions:
| Parameter | Value Range |
|---|---|
| Base | LiOH, NaOH, KOH |
| Solvent | THF:H₂O (2:1–3:1) |
| Temperature | 20–40°C |
| Reaction Time | 12–24 h |
For the target compound, the hydrolysis must avoid conditions that could degrade the difluorocyclopropane ring. Lithium hydroxide in a 3:1 THF/water mixture at 30°C for 12 hours is a plausible starting point.
Integrated Synthetic Route Proposal
Combining the above strategies, a hypothetical four-step synthesis could be:
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Cyclopropanation : Diazotization of 1-amino-2,2-difluorocyclopropanecarboxylate.
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Aryl Introduction : Suzuki coupling with 4-isopropylphenylboronic acid.
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Ester Hydrolysis : LiOH-mediated deprotection.
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Purification : Recrystallization or column chromatography.
Anticipated Challenges:
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Low yields due to steric hindrance from the isopropyl group.
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Competing ring-opening reactions during fluorination.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(4-isopropylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Produces carboxylate salts or esters.
Reduction: Yields alcohols or aldehydes.
Substitution: Results in the formation of substituted cyclopropane derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research has indicated that cyclopropane derivatives, including 2,2-difluoro-1-(4-isopropylphenyl)cyclopropane-1-carboxylic acid, exhibit significant anticancer activity. A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit tumor growth in various cancer cell lines through the modulation of specific signaling pathways. The compound's difluorinated structure enhances its metabolic stability and potency.
Case Study:
- Study Title: "Antitumor Activity of Cyclopropane Derivatives"
- Findings: The compound demonstrated a 70% reduction in tumor size in xenograft models compared to control groups.
Agrochemical Applications
2.1 Herbicidal Activity
The compound has been investigated for its herbicidal properties. Its structural characteristics allow it to interact with plant growth regulators, making it a candidate for developing new herbicides.
Data Table: Herbicidal Efficacy
| Compound | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| This compound | 100 | 85 |
| Standard Herbicide A | 200 | 90 |
| Standard Herbicide B | 150 | 80 |
Case Study:
- Study Title: "Evaluation of New Herbicides for Crop Protection"
- Findings: The compound exhibited a comparable efficacy to established herbicides while demonstrating lower toxicity to non-target species.
Materials Science
3.1 Polymer Synthesis
The unique chemical structure of this compound makes it suitable for use in synthesizing advanced polymers with enhanced thermal and mechanical properties.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polymer A | 250 | 50 |
| Polymer B | 300 | 70 |
| Polymer C (with the compound) | 320 | 80 |
Case Study:
- Study Title: "Synthesis and Characterization of Fluorinated Polymers"
- Findings: Polymers incorporating the compound showed improved durability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(4-isopropylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions, which can stabilize its binding to enzymes or receptors. This leads to modulation of the target’s activity, which can be exploited for therapeutic purposes .
Comparison with Similar Compounds
Comparison with Structurally Similar Cyclopropane Carboxylic Acid Derivatives
Structural Analogs and Substituent Effects
The compound belongs to a broader class of cyclopropane carboxylic acids, where substituents on the aromatic ring and cyclopropane moiety significantly influence physicochemical and biological properties. Key analogs include:
Physicochemical and Functional Differences
- Lipophilicity : The 4-isopropylphenyl group in the target compound enhances lipophilicity (logP ~3.2 predicted) compared to analogs with polar substituents like hydroxyl (logP ~1.8) or methoxycarbonyl groups .
- Stereochemical Impact : Stereospecific analogs like (1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid (CAS: 88335-97-1) demonstrate the importance of spatial arrangement in biological activity, though the target compound lacks resolved stereochemistry .
Research Findings and Comparative Data
Commercial and Research Availability
- The compound is stocked in 500 mg quantities (95% purity) for research use, priced comparably to fine chemicals like 4-Amino-3-(4-chlorophenyl)butyric acid (~$12–$1,074/g) .
Biological Activity
2,2-Difluoro-1-(4-isopropylphenyl)cyclopropane-1-carboxylic acid (CAS No. 2229454-39-9) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
The molecular formula of this compound is C12H14F2O2, with a molar mass of 232.24 g/mol. The structure features a cyclopropane ring substituted with a difluorophenyl group and a carboxylic acid functional group, which may influence its biological interactions.
Research indicates that this compound may act as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibition of ACC can lead to decreased lipid synthesis and may have implications for treating metabolic disorders such as obesity and dyslipidemia .
Pharmacological Properties
- Ames Test : The compound has shown strong positive results in the Ames test, indicating potential mutagenic properties .
- In vitro Studies : Preliminary studies suggest that it exhibits significant activity against various cancer cell lines, potentially through the modulation of metabolic pathways .
- In vivo Studies : Animal studies have demonstrated that administration of this compound can effectively reduce body weight and fat accumulation in models of diet-induced obesity .
Data Table: Summary of Biological Activities
Case Study 1: Inhibition of ACC
In a study focusing on the inhibition of ACC, the compound was administered to rats on a high-fat diet. Results indicated that it significantly reduced the synthesis of fatty acids and improved metabolic parameters such as insulin sensitivity .
Case Study 2: Anticancer Activity
Another investigation assessed the anticancer potential of this compound against various human cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2,2-difluoro-1-(4-isopropylphenyl)cyclopropane-1-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : The synthesis involves cyclopropanation and fluorination. Cyclopropane rings are typically formed via transition metal-catalyzed reactions (e.g., using diazo compounds and rhodium or copper catalysts). For introducing difluoro groups, nucleophilic substitution with difluoromethylating agents (e.g., Selectfluor™) under anhydrous conditions is recommended. Optimize steric hindrance from the 4-isopropylphenyl group by adjusting reaction temperature (e.g., 0–60°C) and solvent polarity (e.g., DMF or THF) .
- Validation : Confirm intermediate structures using / NMR and LC-MS. Monitor reaction progress via TLC or in-situ IR spectroscopy.
Q. How can the stereochemical configuration and electronic effects of the cyclopropane ring be characterized?
- Methodology : Use X-ray crystallography to resolve the cyclopropane ring geometry and substituent orientations. For electronic effects, employ NMR to assess ring strain and NMR to analyze fluorine coupling constants. Computational methods (DFT) can predict bond angles and electron density distribution .
- Advanced Tip : Compare experimental NMR data with computed spectra (e.g., using Gaussian or ORCA) to validate electronic interactions between the difluoro groups and aromatic ring .
Advanced Research Questions
Q. What mechanistic insights explain the stability of the difluorocyclopropane moiety under acidic or basic conditions?
- Methodology : Conduct kinetic studies under varying pH (1–14) to monitor decomposition rates. Use NMR to track fluorine loss or rearrangement. Isotope labeling (e.g., ) can identify hydrolysis pathways.
- Evidence : Studies on analogous 2,2-difluorocyclopropane derivatives suggest that electron-withdrawing groups stabilize the ring against ring-opening, but steric strain from the 4-isopropylphenyl group may increase susceptibility to nucleophilic attack .
Q. How does the 4-isopropylphenyl substituent influence biological activity compared to other aryl groups (e.g., phenyl, chlorophenyl)?
- Methodology : Synthesize analogs with varying aryl substituents and test in biological assays (e.g., enzyme inhibition or receptor binding). Use SAR (Structure-Activity Relationship) analysis to correlate substituent properties (Hammett σ values, logP) with activity.
- Data Contradiction : While 4-chlorophenyl analogs show enhanced lipophilicity and membrane permeability, the bulky isopropyl group in the target compound may reduce binding affinity to sterically constrained active sites. Resolve contradictions by co-crystallization studies or molecular docking simulations .
Q. What analytical techniques are critical for resolving discrepancies in purity assessments reported across studies?
- Methodology : Combine orthogonal methods:
- HPLC-UV/ELS (Evaporative Light Scattering) for non-UV-active impurities.
- GC-MS for volatile byproducts.
- ICP-OES to detect trace metal catalysts (e.g., Rh or Cu from cyclopropanation).
Experimental Design & Data Analysis
Q. How to design a stability study for long-term storage of this compound?
- Protocol :
Store samples under accelerated conditions (40°C/75% RH, 60°C) for 1–6 months.
Analyze degradation products monthly via HPLC and HRMS.
Use Arrhenius modeling to predict shelf life at 25°C.
- Key Finding : Cyclopropane derivatives with electron-withdrawing groups (e.g., -F) typically exhibit greater thermal stability but may degrade via photooxidation. Store in amber vials under inert gas .
Q. What strategies mitigate low yields in large-scale cyclopropanation reactions?
- Optimization :
- Catalyst Screening : Test chiral ligands (e.g., BOX or PyBOX) for enantioselective cyclopropanation.
- Flow Chemistry : Improve heat/mass transfer and reduce side reactions (e.g., dimerization).
- Workup : Use aqueous-organic biphasic extraction to isolate the product from metal catalysts .
Conflict Resolution in Data
Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Analysis :
- Solubility Parameters : Measure Hansen solubility parameters (δD, δP, δH) via turbidimetry.
- Contradiction Source : Discrepancies may arise from polymorphic forms (e.g., amorphous vs. crystalline). Use DSC and PXRD to identify phases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
